Cas no 748812-53-5 (1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide)

1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide structure
748812-53-5 structure
商品名:1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide
CAS番号:748812-53-5
MF:C25H30N6O2
メガワット:446.5447
MDL:MFCD22380598
CID:830772
PubChem ID:329750190

1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide 化学的及び物理的性質

名前と識別子

    • Irbesartan Related Compound A
    • 1-[(1-Oxopentyl)amino]-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-cyclopentanecarboxamide
    • 1-pentanoylaMino-cyclopentanecarboxylic acid [2'-(1H-tetrazol-5-yl)-biphenyl-4-ylMethyl]-aMide
    • IRBESARTAN RELATED COMPOUND A(1-PENTANOYLAMINO-CYCLOPENTANECARBOXYLIC ACID [2'-(1H-TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]-AMIDE)
    • SC1287
    • 1-[(1-Oxopentyl)amino]-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]cyclopentanecarboxamide
    • Irbesartan metabolite SR49498
    • 1-PENTANAMIDO-N-{[2'-(2H-1,2,3,4-TETRAZOL-5-YL)-[1,1'-BIPHENYL]-4-YL]METHYL}CYCLOPENTANE-1-CARBOXAMIDE
    • UNII-VC4PBS252C
    • SCHEMBL3373560
    • VC4PBS252C
    • Irbesartan specified impurity A [EP]
    • 1-(pentanoylamino)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]cyclopentane-1-carboxamide
    • 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide
    • 748812-53-5
    • Q27291756
    • SR 49498
    • AS-75195
    • N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentanecarboxamide
    • Cyclopentanecarboxamide, 1-((1-oxopentyl)amino)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
    • SR-49498;SR49498
    • DTXSID50225862
    • n-((2'-(1h-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide
    • AKOS037647896
    • 1-(Pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide
    • CHEBI:177458
    • NS00010568
    • Irbesartan impurity A, European Pharmacopoeia (EP) Reference Standard
    • SR-49498
    • IRBESARTAN IMPURITY A [EP IMPURITY]
    • 1-(pentanoylamino)-N-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}cyclopentanecarboxamide
    • DTXCID80148353
    • STL450925
    • Irbesartan EP Impurity A/ Irbesartan Related Compound A
    • N-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1-pentanamidocyclopentanecarboxamide
    • IRBESARTAN IMPURITY A (EP IMPURITY)
    • Irbesartan specified impurity A
    • 1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide
    • MDL: MFCD22380598
    • インチ: InChI=1S/C25H30N6O2/c1-2-3-10-22(32)27-25(15-6-7-16-25)24(33)26-17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-28-30-31-29-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,26,33)(H,27,32)(H,28,29,30,31)
    • InChIKey: PAKGYCNZUGIDHV-UHFFFAOYSA-N
    • ほほえんだ: CCCCC(NC1(C(NCC2=CC=C(C3=CC=CC=C3C4=NNN=N4)C=C2)=O)CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 446.24300
  • どういたいしつりょう: 446.24302422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 645
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 113Ų

じっけんとくせい

  • 密度みつど: 1.26
  • PSA: 119.64000
  • LogP: 5.44970

1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide セキュリティ情報

1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001156
1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide
748812-53-5 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1347711-25MG
Irbesartan Related Compound A
748812-53-5
25mg
¥10443.6 2024-12-23
Crysdot LLC
CD12036837-250mg
N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentanecarboxamide
748812-53-5 95+%
250mg
$446 2024-07-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001156-10mg
1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide
748812-53-5
10mg
¥1305.42 2024-12-23
Crysdot LLC
CD12036837-5g
N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentanecarboxamide
748812-53-5 95+%
5g
$3350 2024-07-24
Crysdot LLC
CD12036837-25g
N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentanecarboxamide
748812-53-5 95+%
25g
$9048 2024-07-24
TRC
O859980-5mg
1-[(1-Oxopentyl)amino]-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-cyclopentanecarboxamide
748812-53-5
5mg
$ 201.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP1122
Irbesartan impurity A
748812-53-5 British Pharmacopoeia (BP) Reference Standard
¥2128.03 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP1122
748812-53-5
10MG
¥2420.64 2023-01-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1958-50MG
748812-53-5
50MG
¥10724.42 2023-01-14

1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide 関連文献

1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 748812-53-5 and Product Name: 1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide

The compound in question, identified by the CAS number 748812-53-5, is a highly specialized molecule with a complex structural framework. Its product name, 1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide, underscores its intricate chemical composition, which includes multiple functional groups and aromatic rings. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and medicinal research.

At the core of this molecule lies a biphenyl core, which is a well-known scaffold in medicinal chemistry for its ability to enhance binding affinity and selectivity. The presence of a cyclopentanecarboxamide group further contributes to the compound's structural complexity, offering diverse interactions with biological targets. Additionally, the 1-Oxopentylamino moiety introduces a polar region that can facilitate hydrogen bonding, while the 2H-tetrazol-5-yl substituent adds another layer of functionality, potentially influencing the compound's pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such complex molecules with greater accuracy. Studies have shown that the biphenyl moiety in this compound can interact with specific amino acid residues in protein targets, suggesting its potential as an inhibitor or modulator of enzyme activity. The cyclopentanecarboxamide group, on the other hand, may contribute to the compound's solubility and bioavailability, critical factors in drug design.

The 1-Oxopentylamino group has been identified as a key pharmacophore in several drug candidates, contributing to their efficacy by forming stable interactions with biological receptors. In contrast, the 2H-tetrazol-5-yl substituent is known for its ability to enhance metabolic stability and reduce toxicity, making it a valuable component in drug development. The combination of these functional groups in 1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide suggests a multifaceted approach to addressing complex biological pathways.

In light of these structural features, researchers have been exploring the potential of this compound as a lead molecule for therapeutic intervention. Preliminary studies indicate that it may exhibit inhibitory activity against certain kinases and proteases, which are implicated in various diseases such as cancer and inflammatory disorders. The biphenyl core and its interactions with biological targets have been particularly studied for their role in modulating signaling pathways associated with these conditions.

The cyclopentanecarboxamide group has also been investigated for its ability to enhance drug delivery systems. By modifying this moiety, researchers can fine-tune the pharmacokinetic properties of the compound, improving its absorption, distribution, metabolism, and excretion (ADME) profiles. This is crucial for developing drugs that are both effective and safe for clinical use. Additionally, the presence of multiple functional groups allows for further derivatization and optimization, opening up avenues for designing novel analogs with enhanced therapeutic potential.

The 1-Oxopentylamino group's role as a hydrogen bond acceptor has been highlighted in several publications as a key factor in drug-receptor interactions. By forming stable hydrogen bonds with polar residues in biological targets, this group can significantly improve binding affinity. Similarly, the 2H-tetrazol-5-yl substituent has been shown to enhance binding selectivity by interacting with specific pockets within protein targets. These interactions are critical for achieving high efficacy while minimizing off-target effects.

Recent research has also focused on the synthesis and characterization of derivatives of this compound. By modifying specific functional groups or introducing new ones, scientists aim to develop more potent and selective drug candidates. Techniques such as combinatorial chemistry and high-throughput screening have been employed to rapidly identify promising derivatives with improved pharmacological properties. These efforts are part of a broader trend toward rational drug design, where computational tools are used to guide the development process.

The potential applications of this compound extend beyond oncology and inflammation research. Studies suggest that it may also have utility in treating neurological disorders by interacting with neurotransmitter receptors or modulating neural signaling pathways. The complex structural framework of 1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide provides multiple opportunities for interaction with diverse biological targets, making it a versatile tool for medicinal research.

In conclusion,748812-53-5 represents a fascinating example of how intricate molecular structures can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups offers multiple points of interaction with biological targets, making it a promising candidate for further investigation. As research continues to uncover new applications and optimize synthetic routes,this compound is poised to play a significant role in advancing pharmaceutical science and improving patient care.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.